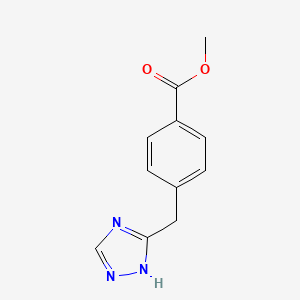

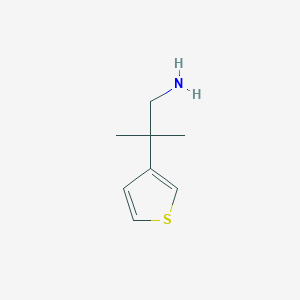

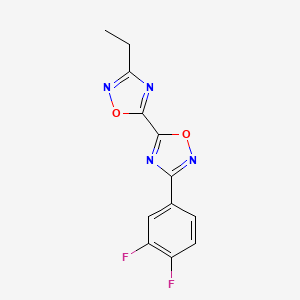

Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

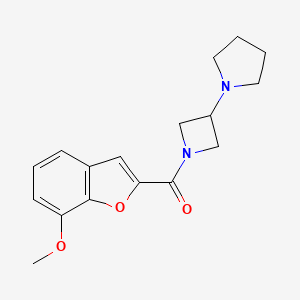

“Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be determined using techniques such as X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds can be complex and involve multiple steps .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, its molecular weight can be determined using mass spectroscopy .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Sahoo et al. (2010) focused on the synthesis of novel 1,2,4-triazole derivatives, which were evaluated for their antimicrobial activities. These compounds, synthesized by condensing methyl benzoate with various substituents, showed promising antibacterial and antifungal screening results against different strains, highlighting their potential as antimicrobial agents Sahoo, Sharma, & Pattanayak, 2010.

Environmental Applications

Reemtsma et al. (2010) discussed the occurrence and removal of benzotriazoles, including 1H-benzo-1,2,3-triazole and its methylated analogs, from municipal wastewater. These compounds are used as corrosion inhibitors and are challenging to degrade, indicating a significant concern for water pollution and the importance of effective wastewater treatment strategies Reemtsma, Miehe, Duennbier, & Jekel, 2010.

Catalytic Applications

Saleem et al. (2013) explored the catalytic oxidation and transfer hydrogenation aspects of half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands. This study demonstrates the significance of triazole derivatives in catalysis, offering insights into their structural and donor site-dependent catalytic performance Saleem, Rao, Kumar, Mukherjee, & Singh, 2013.

Crystal Engineering

Johnstone et al. (2010) reported on using pressure as a tool in crystal engineering, specifically inducing a phase transition in a high-Z' structure of methyl 2-(carbazol-9-yl)benzoate. This study emphasizes the potential of triazole derivatives in crystallographic studies, exploring how pressure can influence the crystal structures and phase transitions of complex organic molecules Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010.

Corrosion Inhibition

Bentiss et al. (2007) investigated the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in molar hydrochloric acid. This study highlighted the effectiveness of triazole derivatives as corrosion inhibitors, offering a detailed examination of their adsorption behavior and efficiency in protecting mild steel against corrosion in acidic environments Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007.

Future Directions

Mechanism of Action

Target of Action

Compounds with a similar triazole structure have been reported to inhibit enzymes such as human methionine aminopeptidase type 2 (hmetap2) .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to various downstream effects.

Biochemical Pathways

Similar triazole compounds have been shown to interact with the azide-acetylene cycloaddition pathway .

Result of Action

Similar triazole compounds have been reported to exhibit cytotoxic activities against tumor cell lines .

Biochemical Analysis

Biochemical Properties

Related compounds, such as 1,2,4-triazole hybrids, have been shown to exhibit cytotoxic activities against tumor cell lines

Cellular Effects

Related compounds have been found to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 cells

Molecular Mechanism

Related compounds, such as 1,2,4-triazole hybrids, have been found to inhibit the proliferation of cancer cells by inducing apoptosis

Properties

IUPAC Name |

methyl 4-(1H-1,2,4-triazol-5-ylmethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)9-4-2-8(3-5-9)6-10-12-7-13-14-10/h2-5,7H,6H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFFOCNYTODYNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenol](/img/structure/B2824306.png)

![Methoxy[(3-methylcyclohexyl)methyl]amine](/img/structure/B2824310.png)

![6-Amino-5-(3-chloroanilino)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2824312.png)

![3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2824318.png)

![2-[2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazol-4-yl]acetamide](/img/structure/B2824320.png)